1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Description
1-Amino-1-(2-hydroxyphenyl)propan-2-OL is an amino alcohol derivative characterized by a hydroxyphenyl group at the 1-position and an amino group at the 2-position of the propanol backbone.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3 |
InChI Key |
JXKFVSLCCUBGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL typically involves methods that ensure the preservation of its stereochemical integrity. Below are the most commonly employed synthetic routes:
2.1 Reduction of Corresponding Ketones
This method involves the reduction of a precursor ketone using chiral reducing agents to achieve the desired stereochemistry. Key conditions include:
- Reagents: Chiral catalysts such as BINAP-Ru complexes or borane derivatives.
- Solvents: Tetrahydrofuran (THF) or ethanol to stabilize intermediates.
- Temperature: Low temperatures (typically -20°C to -40°C) to minimize side reactions.
- Atmosphere: Inert gases like nitrogen or argon to avoid oxidation.
| Parameter | Details |
|---|---|
| Ketone precursor | 2-Hydroxyacetophenone |
| Reducing agent | Borane-tetrahydrofuran |
| Yield (%) | ~85% |
2.2 Asymmetric Synthesis Using Chiral Catalysts
Asymmetric synthesis techniques leverage chiral catalysts to control stereoselectivity during the reaction. This approach is particularly useful for producing enantiomerically pure forms of the compound.
- Catalysts: Transition metal complexes (e.g., Rhodium-based catalysts).
- Reaction Conditions: High-pressure systems to enhance catalytic activity.
- Purification: Chromatographic techniques to isolate specific enantiomers.
| Parameter | Details |
|---|---|
| Catalyst | Rhodium-BINAP complex |
| Reaction temperature | 25°C |
| Enantiomeric excess | >95% |
Direct amination involves introducing an amino group into a hydroxyl-substituted phenyl ring via nucleophilic substitution.
- Reagents: Ammonia or primary amines.
- Conditions: Acid or base catalysis depending on the reaction pathway.
- Advantages: Simplified process with fewer steps compared to reduction methods.
| Parameter | Details |
|---|---|
| Starting material | Phenolic aldehyde |
| Catalyst | Acidic resin |
| Yield (%) | ~70% |
Optimization Techniques
To maximize yield and purity, researchers have developed optimization strategies:
Maintaining low temperatures during reduction minimizes unwanted side reactions and ensures high stereoselectivity.
Polar solvents like ethanol or THF improve solubility and reaction efficiency, particularly in asymmetric synthesis.
Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to separate enantiomers and remove impurities.
Comparative Analysis of Methods
Below is a comparison table summarizing key aspects of the preparation methods:
| Method | Yield (%) | Enantiomeric Excess (%) | Complexity |
|---|---|---|---|
| Reduction of Ketones | ~85 | Moderate | Medium |
| Asymmetric Synthesis | ~90 | High (>95%) | High |
| Direct Amination | ~70 | Low | Low |
Notes on Practical Applications
The preparation methods for this compound are tailored for applications in:
- Medicinal chemistry: As a precursor for synthesizing enantiomerically pure drugs.
- Organic synthesis: Serving as a chiral building block for complex molecules.
- Biological research: Investigating enzyme-substrate interactions.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted amino alcohols and derivatives.
Scientific Research Applications
Enzyme-Substrate Interaction Studies
This compound is utilized in biological research to study enzyme-substrate interactions. Its ability to mimic natural substrates makes it an effective tool for understanding the mechanisms of various enzymes.
Drug Development
1-Amino-1-(2-hydroxyphenyl)propan-2-OL is being investigated for its potential therapeutic effects in treating neurological disorders. It interacts with neurotransmitter receptors, which may lead to novel treatment options.
Medicinal Applications
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications due to its interaction with specific molecular targets. Its mechanism of action involves forming hydrogen bonds and participating in π-π interactions, modulating the activity of enzymes and receptors.
Case Study: Neurological Disorders
A study conducted on the effects of this compound on neurotransmitter receptors demonstrated significant modulation of receptor activity, suggesting its potential use in treating conditions like depression and anxiety disorders.
Industrial Applications
Fine Chemicals Production
In the industrial sector, this compound is employed as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique properties facilitate the production of high-value fine chemicals.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Chiral building block for complex molecule synthesis |
| Biology | Enzyme-substrate interaction studies |
| Medicine | Potential treatment for neurological disorders |
| Industry | Intermediate in pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may act as an enzyme inhibitor or activator, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The hydroxyphenyl group in 1-amino-1-(2-hydroxyphenyl)propan-2-OL distinguishes it from related compounds. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : The hydroxyphenyl group in the target compound likely enhances electron delocalization compared to pyridyl (electron-deficient) or furyl (electron-rich) substituents .
- Steric Influence: Bulkier substituents like diphenyl groups (as in (S)-2-amino-1,1-diphenylpropan-1-ol) may reduce solubility in polar solvents compared to hydroxyphenyl derivatives .
- Chirality: Stereochemical configurations (e.g., (1S,2R) in trifluoromethylthio derivatives) influence optical rotation and biological activity, as seen in analogs like (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid ([α]D = +2.8°) .
Physicochemical and Functional Properties
- Hydrogen Bonding: The hydroxyl and amino groups in this compound facilitate strong intermolecular interactions, similar to 1-amino-2-propanol (isopropanolamine, CID 4), which has a lower molecular weight (75.11 g/mol) and simpler structure .
- Stability: Chlorophenyl-substituted analogs (e.g., 1-amino-2-(2-chlorophenyl)propan-2-ol) may exhibit greater hydrolytic stability due to the electron-withdrawing chlorine atom .
Research Findings and Data Gaps
- Optical Activity: Stereoselective resolution methods, such as those used for (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid, could be applied to isolate enantiomers of this compound .
- Thermal Properties: Data on melting/boiling points and solubility for the hydroxyphenyl derivative are absent in the evidence, unlike analogs like 1-amino-2-propanol (flash point: 75°C) .
Biological Activity
1-Amino-1-(2-hydroxyphenyl)propan-2-OL, also known as (1S,2R)-1-amino-1-(2-hydroxyphenyl)propan-2-ol, is a chiral amino alcohol notable for its potential biological activities and applications in medicinal chemistry. The compound features a hydroxyl group on the phenyl ring and an amino group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H13NO2
- Molecular Weight : Approximately 167.20 g/mol
- Structural Characteristics : The presence of a hydroxyl group enhances the compound's ability to participate in hydrogen bonding and electrostatic interactions with various biological molecules.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms through which it can exert biological effects:
- Neurotransmitter Interaction : Due to its structural similarity to neurotransmitters, this compound may influence neurotransmission pathways, potentially affecting mood and cognitive functions .
- Antioxidant Properties : It has been suggested that the compound possesses antioxidant properties, which could protect cells from oxidative stress .
- Enzyme Modulation : The amino and hydroxyl groups facilitate interactions with enzymes and receptors, suggesting a role in modulating enzymatic activity .
Antimicrobial Activity
A study highlighted the antibacterial properties of various related compounds, indicating that structural similarities could predict similar activities for this compound. For instance, compounds with comparable functional groups demonstrated minimum inhibitory concentration (MIC) values below 1 µg/mL against several bacterial strains .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <1 | Strong antibacterial |
| Compound B | 0.5 | Antifungal activity |
Neuroprotective Effects
Research has indicated that compounds like this compound may have neuroprotective effects due to their ability to interact with neurotransmitter systems. This interaction can potentially mitigate neurodegenerative processes .
Case Study 1: Neuroprotective Potential
In a study examining the neuroprotective effects of similar amino alcohols, it was found that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism was attributed to their antioxidant properties and ability to modulate neurotransmitter release .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, reinforcing the potential for this class of compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
